molecular formula C10H8O B14700324 3H-Naphtho[1,8a-b]oxirene CAS No. 23136-53-0

3H-Naphtho[1,8a-b]oxirene

Cat. No.: B14700324
CAS No.: 23136-53-0
M. Wt: 144.17 g/mol
InChI Key: JLDPESYDRQPGFK-UHFFFAOYSA-N
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Description

Contextualization of Naphtho[1,8a-b]oxirene within the Broader Field of Polycyclic Epoxide Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are ubiquitous in the environment. The metabolic activation of PAHs often proceeds through the formation of reactive epoxide intermediates. nih.gov These epoxides are key players in the biological activity of PAHs and are also valuable synthetic intermediates. The study of polycyclic epoxides, therefore, spans from toxicology to materials science.

The epoxidation of polycyclic aromatic compounds can be achieved through various chemical methods, often employing oxidizing agents like peroxy acids. acs.org More recently, biocatalytic methods using enzymes such as peroxygenases have been developed for the epoxidation of compounds like naphthalene (B1677914), offering a greener and more selective approach. nih.govresearchgate.netrsc.org These enzymatic methods typically yield arene oxides, such as naphthalene-1,2-epoxide, where the epoxide is on an external aromatic ring. nih.govresearchgate.netrsc.org In contrast, 3H-Naphtho[1,8a-b]oxirene is a bridged system, where the epoxide functionality is incorporated into the bridge, creating a more complex and rigid three-dimensional structure.

The reactivity of polycyclic epoxides is dominated by ring-opening reactions, driven by the release of ring strain. These reactions can be initiated by acids, bases, or nucleophiles and can lead to a diverse array of functionalized products. researchgate.net For instance, the acid-catalyzed hydrolysis of polycyclic epoxides typically yields trans-diols. researchgate.net

Significance of the Oxirane Moiety as a Transformable Functional Group in Organic Synthesis

The oxirane, or epoxide, ring is a highly valuable functional group in organic synthesis due to its inherent reactivity stemming from significant ring strain. This three-membered heterocycle readily undergoes ring-opening reactions with a wide variety of nucleophiles, including amines, alcohols, thiols, and organometallic reagents. This versatility allows for the stereospecific introduction of two new functional groups, making epoxides crucial intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.

The synthesis of epoxides is most commonly achieved through the epoxidation of alkenes using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). acs.org Another common method involves the intramolecular cyclization of halohydrins. acs.org The choice of synthetic method can influence the stereochemistry of the resulting epoxide.

In the context of this compound, the oxirane moiety is the focal point of its chemical reactivity. Ring-opening of the epoxide can lead to the formation of various functionalized decalin-based structures, which are common motifs in many biologically active natural products. For example, derivatives of octahydro-3H-naphtho[1,8a-b]oxirene have been utilized as key intermediates in the total synthesis of complex natural products like (+)-Lineariifolianone, where the epoxide is opened to form a trans-diaxial diol.

Historical Development and Current Research Trajectories on Bridged Naphthalene Systems

Bridged polycyclic hydrocarbons, including those based on a naphthalene framework, have long captured the interest of chemists due to their rigid structures and unique electronic properties. The synthesis of these systems often involves intramolecular cyclization reactions to form the bridging element. Early work in this area focused on the preparation of carbocyclic bridged systems.

In recent years, research has expanded to include heteroatoms in the bridge, leading to a diverse array of bridged heterocyclic compounds. The introduction of elements like silicon has led to the development of naphthalene-bridged disilanes with interesting photophysical properties. rsc.org These compounds exhibit extended conjugation due to σ–π mixing, which is influenced by the geometry of the five-membered ring formed by the silicon bridge and the naphthalene core. rsc.org

The study of bridged naphthalene systems is driven by their potential applications in materials science, supramolecular chemistry, and as scaffolds in medicinal chemistry. The rigid framework of these molecules allows for the precise positioning of substituents in three-dimensional space, which is a desirable feature for the design of new materials and biologically active compounds. Current research trajectories are focused on the development of new synthetic methods to access novel bridged systems and the investigation of their physical and chemical properties. While much of the research has been on non-epoxide bridged systems, the principles of constrained geometry and its influence on reactivity and physical properties are directly applicable to this compound.

Research Findings on Naphtho-oxirene Derivatives

While detailed studies on the parent this compound are limited in publicly available literature, research on its derivatives provides significant insight into the synthesis and reactivity of this class of compounds.

Synthesis of Substituted Octahydro-3H-naphtho[1,8a-b]oxirenes

In the context of the total synthesis of (+)-Lineariifolianone, diastereomeric ethynyl-substituted octahydro-3H-naphtho[1,8a-b]oxirenes were prepared via the epoxidation of the corresponding unsaturated decalin precursor. This reaction highlights a common strategy for the formation of the bridged epoxide ring system.

Further elaboration of these ethynyl (B1212043) derivatives to difluorocyclopropenyl-substituted octahydro-3H-naphtho[1,8a-b]oxirenes has also been reported. The synthesis involved the reaction of the alkyne with trifluoromethyl trimethylsilane (B1584522) and sodium iodide.

Table 1: Synthesis of Substituted Octahydro-3H-naphtho[1,8a-b]oxirene Derivatives

PrecursorReagents and ConditionsProduct
Ethynyl-substituted decalinm-CPBA, CH₂Cl₂, 0 °C(1aR,4R,4aS,6S,8aS)-6-Ethynyl-4,4a-dimethyloctahydro-3H-naphtho[1,8a-b]oxirene and its diastereomer
Ethynyl-substituted octahydro-3H-naphtho[1,8a-b]oxireneTMSCF₃, NaI, THF(1aR,4R,4aS,6S,8aS)-6-(3,3-Difluorocycloprop-1-en-1-yl)-4,4a-dimethyloctahydro-3H-naphtho[1,8a-b]oxirene and its diastereomer

Reactivity of the Epoxide Ring

The primary mode of reactivity for the epoxide in these bridged systems is ring-opening. In the synthesis of (+)-Lineariifolianone, the difluorocyclopropenyl-substituted octahydro-3H-naphtho[1,8a-b]oxirene underwent a nucleophilic opening of the epoxide to furnish a trans-diol. This transformation was achieved under acidic conditions using para-toluenesulfonic acid in aqueous THF.

Table 2: Spectroscopic Data for a Naphthalene-Bridged Disilane (B73854) (as an example for a bridged naphthalene system)

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)29Si NMR (CDCl₃, δ ppm)
Naphthalene-bridged disilane derivative8.02–7.38 (m, 16H), 0.56 (s, 6H)141.86, 134.8, 133.47, 133.11, 131.78, 130.89, 128.62, 128.16, 126.94, 124.94, 124.90, -3.54-20.62
Data from a representative naphthalene-bridged disilane to illustrate typical spectroscopic characterization. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23136-53-0

Molecular Formula

C10H8O

Molecular Weight

144.17 g/mol

IUPAC Name

3H-naphtho[1,8a-b]oxirene

InChI

InChI=1S/C10H8O/c1-2-7-10-8(4-1)5-3-6-9(10)11-10/h1-2,4-7H,3H2

InChI Key

JLDPESYDRQPGFK-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C=CC=CC23C(=C1)O3

Origin of Product

United States

Advanced Synthetic Methodologies for 3h Naphtho 1,8a B Oxirene and Its Structural Analogues

Epoxidation Strategies for Naphthalene-Derived Substrates Leading to Naphtho[1,8a-b]oxirene Formation

The creation of the oxirane ring on a naphthalene (B1677914) core is a critical step in the synthesis of 3H-Naphtho[1,8a-b]oxirene. Various epoxidation strategies have been developed to achieve this transformation, primarily involving the use of peroxyacids and hydrogen peroxide-based systems.

Peroxyacid-Mediated Epoxidations (e.g., m-CPBA)

Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are widely utilized reagents for the epoxidation of alkenes. masterorganicchemistry.com In the context of naphthalene derivatives, m-CPBA can effectively oxidize the carbon-carbon double bonds to form an epoxide ring. cuny.edu This reaction, often referred to as the Prilezhaev reaction, proceeds via a concerted mechanism where the peroxyacid delivers an oxygen atom to the double bond. masterorganicchemistry.com The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com The reactivity of the epoxidation process can be influenced by the substituents on the naphthalene ring and the peroxyacid itself. Electron-donating groups on the naphthalene system and electron-withdrawing groups on the peroxyacid generally enhance the reaction rate. mdma.ch

The use of m-CPBA has been demonstrated in the epoxidation of various alkenes, including those that are less reactive, such as terminal olefins. mdpi.com While direct epoxidation of the aromatic naphthalene core to form this compound is challenging due to the stability of the aromatic system, peroxyacid-mediated epoxidation of partially hydrogenated naphthalene precursors is a viable strategy.

Hydrogen Peroxide-Based Epoxidation Systems

Hydrogen peroxide (H₂O₂) serves as a "green" and mild oxidant for epoxidation reactions, with water being the primary byproduct. acs.org Various catalytic systems have been developed to activate hydrogen peroxide for the epoxidation of naphthalene and its derivatives.

One notable approach involves the use of biocatalysts, such as the aromatic peroxygenase from the fungus Agrocybe aegerita. nih.govresearchgate.net This enzyme can selectively hydroxylate the aromatic ring of naphthalene, proceeding through an intermediary epoxide, naphthalene-1,2-oxide. nih.govresearchgate.net Isotope labeling studies using ¹⁸O-labeled hydrogen peroxide have confirmed that the oxygen atom incorporated into the naphthalene ring originates from the peroxide. nih.govresearchgate.net The enzymatic reaction is typically performed under mild conditions, such as at a pH of 7. acs.org

Another biocatalytic system, naphthalene 1,2-dioxygenase (NDO), utilizes hydrogen peroxide in a "peroxide shunt" reaction to produce (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene from naphthalene. nih.gov This reaction demonstrates that both oxygen atoms in the diol product are derived from H₂O₂. nih.gov

Chemical catalysis using advanced oxidation processes has also been employed. For instance, a system utilizing acetic acid, hydrogen peroxide, and a sulfuric acid catalyst has been used to degrade substituted naphthalene compounds. researchgate.net

Diastereoselective and Enantioselective Synthesis of this compound Derivatives

The synthesis of specific stereoisomers (diastereomers and enantiomers) of this compound derivatives is of significant interest. Fungal peroxygenases have been shown to catalyze the epoxidation of naphthalene derivatives, leading to non-racemic trans-disubstituted cyclohexadiene derivatives after nucleophilic ring opening. tudelft.nlnih.gov This suggests that the initial enzymatic epoxidation proceeds with a degree of stereoselectivity.

For example, the PaDa-I-catalyzed epoxidation of 1-bromo-naphthalene, followed by a nucleophilic ring-opening with sodium azide (B81097), yields (1S,2S)-2-azido-5-bromo-1,2-dihydronaphthalen-1-ol. tudelft.nlnih.gov This outcome is consistent with the predicted stereoselectivity of the enzyme. tudelft.nlnih.gov The active site of the enzyme, with key amino acid residues like Phe121 and Phe199, plays a crucial role in orienting the substrate and directing the stereochemical outcome of the epoxidation. tudelft.nlnih.gov

Catalytic Protocols Employed for Oxirane Ring Construction on Naphthalene Cores

Various catalytic protocols have been developed to facilitate the construction of the oxirane ring on naphthalene cores. These methods often aim to overcome the inherent stability of the aromatic system.

Biocatalytic approaches using enzymes like peroxygenases have proven effective. tudelft.nlnih.gov These enzymes, such as the unspecific peroxygenase from Agrocybe aegerita (rAaeUPO), can directly epoxidize naphthalene to naphthalene-1,2-epoxide. acs.org The reaction is typically carried out in a buffered solution containing a co-solvent like acetonitrile. acs.org The concentration of the biocatalyst and hydrogen peroxide are critical parameters that influence the rate of epoxide formation. acs.org

In addition to biocatalysts, transition metal complexes have been investigated for the epoxidation of naphthalene and its derivatives. For instance, molybdenum carbide (Mo₂C) catalysts supported on HY zeolites have shown activity in the hydrogenation and subsequent ring-opening of naphthalene, which can be a step towards functionalized precursors for epoxidation. researchgate.net

Acid catalysis can also play a role in peroxyacid-mediated epoxidations. The presence of a strong acid can increase the rate of epoxidation by complexing with the peroxyacid, making it a more potent oxidizing agent. mdma.ch

Synthetic Transformations of Precursor Molecules for Accessing the this compound Framework

Accessing the this compound framework often involves the synthesis and transformation of suitable precursor molecules. These precursors can be designed to facilitate the final epoxidation step.

One strategy involves the synthesis of partially saturated naphthalene derivatives, which are more amenable to epoxidation than the fully aromatic naphthalene. For example, the synthesis of tetrahydro-3H-naphtho[1,8-bc]thiophene has been achieved through a tandem [4+2] cycloaddition/aromatization sequence. researchgate.net

Another approach utilizes functionalized naphthalenes. For instance, 2-naphthol (B1666908) and its derivatives are versatile starting materials for a variety of target molecules. researchgate.net The development of one-pot cascade reactions starting from 2-naphthol represents an efficient and environmentally friendly route to complex naphthopyran structures, which can be considered structural analogues or precursors to naphtho-oxirenes. researchgate.netresearchgate.net

Furthermore, the ring-opening of naphtho[1,8-de] nih.govresearchgate.netoxazin-4-ol derivatives provides a route to 1,2,8-trisubstituted naphthalenes. mdpi.comresearchgate.net These highly functionalized naphthalenes could potentially serve as advanced precursors for the targeted synthesis of specific this compound derivatives.

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 3h Naphtho 1,8a B Oxirene

Nucleophilic Ring-Opening Reactions of the Naphtho[1,8a-b]oxirene System

The presence of the epoxide ring in 3H-Naphtho[1,8a-b]oxirene makes it susceptible to attack by a variety of nucleophiles. These reactions are crucial for understanding the compound's potential biological activity and for its application in synthetic chemistry. The ring-opening is governed by factors such as the nature of the nucleophile, the substitution pattern on the aromatic ring, and the reaction conditions.

Regioselectivity and Stereochemical Inversion in Epoxide Ring Opening

The regioselectivity of nucleophilic attack on unsymmetrical epoxides is a well-established principle. In the case of naphthalene (B1677914) epoxides, the attack can occur at either of the two carbon atoms of the oxirane ring. For instance, in the biocatalytic epoxidation of naphthalene followed by nucleophilic ring-opening, the azide (B81097) nucleophile has been observed to selectively attack the C1 position of a naphthalene-1,2-epoxide. acs.orgnih.gov This preference is attributed to the electronic and steric factors within the molecule.

The reaction typically proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the center of attack. This stereochemical outcome is a hallmark of backside nucleophilic attack on the epoxide ring. For example, the reaction of naphthalene epoxides with nucleophiles leads to the formation of trans-disubstituted cyclohexadiene derivatives. acs.orgnih.gov

Mechanistic Pathways of Nucleophilic Attack on the Strained Oxirane Ring

The high reactivity of the oxirane ring in arene oxides is primarily due to significant ring strain. semanticscholar.org Nucleophilic attack relieves this strain, providing a strong thermodynamic driving force for the reaction. The mechanism of nucleophilic attack involves the approach of the nucleophile to one of the electrophilic carbon atoms of the epoxide. This leads to the formation of a transition state where the C-O bond is partially broken and the new C-Nu bond is partially formed.

In aqueous media, the pH of the solution can significantly influence the reactivity and regioselectivity of the ring-opening process. semanticscholar.org Under neutral or basic conditions, the reaction is typically a direct SN2 attack. However, under acidic conditions, the epoxide oxygen can be protonated, which further activates the ring towards nucleophilic attack and can alter the regiochemical outcome.

Influence of Nucleophile Structure and Environmental Conditions on Ring Opening Processes

The nature of the nucleophile plays a critical role in the ring-opening of this compound. Stronger nucleophiles will generally react more readily. The concentration of the nucleophile can also affect the product distribution. For example, increasing the concentration of sodium azide in the reaction with a naphthalene epoxide was found to favor the desired ring-opened product over the rearranged product, 1-naphthol (B170400). acs.orgnih.gov

Environmental conditions, such as the solvent and temperature, also exert a significant influence. The use of aqueous media is common, and the presence of co-solvents can affect the solubility of the reactants and the reaction rate. semanticscholar.org Temperature can influence the competition between nucleophilic attack and intramolecular rearrangement.

Intramolecular Rearrangements of this compound and Related Oxiranes

In the absence of a strong nucleophile, this compound can undergo intramolecular rearrangement to form more stable phenolic structures, such as naphthols. This process, often referred to as the NIH shift, is a characteristic reaction of arene oxides.

Thermodynamic and Kinetic Control in Rearrangement Processes

The rearrangement of naphthalene oxides to naphthols is a thermodynamically favorable process due to the formation of a stable aromatic system. nih.gov The reaction enthalpy for the acid-catalyzed aromatization of naphthalene 1,2-oxide has been measured to be highly exothermic. nih.gov

The stability of the carbocation intermediate formed during the rearrangement plays a key role in determining the reaction pathway. There is a good linear correlation between the experimentally measured free energy of activation and the calculated enthalpy of carbocation formation in water for the ring opening of naphthalene 1,2-oxide. nih.gov The unexpectedly low reactivity of naphthalene oxide has been attributed to its unusually large thermodynamic stability, potentially due to homoconjugative stabilization. nih.gov

Investigation of Possible Sigmatropic Shifts and Electrocyclic Ring Openings

Pericyclic reactions, including sigmatropic shifts and electrocyclic reactions, represent potential pathways for the rearrangement of arene oxides. wikipedia.orgyoutube.com Sigmatropic rearrangements involve the migration of a sigma bond across a pi system. youtube.com For instance, the NIH shift can be considered a type of acs.orgwikipedia.org-hydride shift. More complex sigmatropic rearrangements, such as the Cope and Claisen rearrangements, are also known in related systems. youtube.comyoutube.com

Electrocyclic reactions involve the concerted opening or closing of a ring system. wikipedia.orgmasterorganicchemistry.com The thermal or photochemical ring-opening of the oxirane in this compound could potentially lead to the formation of a valence tautomer, an oxepin. The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, with thermal reactions of 4n+2 π-electron systems proceeding in a disrotatory manner. wikipedia.org In biological systems, enzymatic epoxidation followed by a 6π disrotatory electrocyclic ring-opening has been proposed in the biosynthesis of some natural products. wikipedia.org

Cycloaddition Reactions Involving the this compound Moiety

No research findings detailing the cycloaddition reactions specifically involving this compound are available in the searched scientific literature.

Theoretical and Computational Approaches to 3h Naphtho 1,8a B Oxirene Chemistry

Quantum Chemical Characterization of Electronic Structure, Bonding, and Strain

Quantum chemical calculations are fundamental to describing the unique electronic landscape of 3H-Naphtho[1,8a-b]oxirene. The fusion of a strained, three-membered oxirene (B85696) ring onto the naphthalene (B1677914) framework significantly perturbs the aromatic π-system, leading to a complex interplay of bonding and stability factors.

The ground state molecular structure of related single-atom peri-bridged naphthalene compounds has been effectively studied using ab initio quantum chemistry and Density Functional Theory (DFT), particularly with the B3LYP functional. researchgate.net For this compound, these calculations reveal a C-O-C bond angle within the oxirene ring that deviates substantially from the ideal tetrahedral angle, indicating significant ring strain. This strain is a primary driver of the molecule's high reactivity.

The bonding in the oxirene moiety itself is of great interest. Oxirenes are noted for their high ring strain and anti-aromatic character. acs.org Computational studies on the closely related naphthalene 1,2-oxide, an isomer, show an unexpected thermodynamic stability, which has been attributed to homoconjugative stabilization. nih.gov In this compound, the fusion disrupts the peri-interaction between the C1 and C8 positions of naphthalene, introducing strain while also altering the electronic delocalization across the entire molecule. DFT calculations can quantify these effects by analyzing electron density distribution, molecular orbitals, and bond orders. The partial disruption of the naphthalene aromaticity leads to a localization of π-electrons, which can be visualized through calculated molecular orbitals and electron density maps.

Table 1: Calculated Properties of Naphthalene and Related Epoxides
CompoundMethodPropertyCalculated Value
Naphthalene 1,2-OxideB3LYP/AM1/SM2Stabilization Effect2.7 kcal/mol
NaphthaleneDFT (General)Work Function~6.04 eV
Protonated Naphthalene (Isomer a)B3LYP/aug-cc-pVTZC(sp3)−C(sp2) Stretch1379 cm⁻¹
Protonated Naphthalene (Isomer c)B3LYP/aug-cc-pVTZC(sp3)−C(sp2) Stretch1374 cm⁻¹

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for mapping the potential energy surfaces of reactions involving this compound. It allows for the identification of reaction intermediates, the characterization of transition state structures, and the calculation of activation barriers, thereby elucidating complete reaction mechanisms.

Both DFT and high-level ab initio methods are employed to trace the pathways of chemical transformations. For instance, the atmospheric oxidation of naphthalene, initiated by OH radicals, has been studied using DFT methods like B3LYP and BB1K. rsc.org These studies show that the reaction proceeds through the formation of epoxide-like intermediates. rsc.org Similarly, the acid-catalyzed ring-opening of the isomeric naphthalene 1,2-oxide to form naphthols has been computationally investigated, revealing the carbocation intermediates involved. nih.gov

For this compound, DFT calculations can model its isomerization to more stable species, such as naphthols or the corresponding ketone. These calculations involve locating the transition state structure connecting the reactant and product and computing the associated energy barrier. Ab initio methods like Coupled Cluster (CCSD(T)) and Complete Active Space Self-Consistent Field (CASSCF), while more computationally expensive, can provide benchmark energies for critical points on the potential energy surface, ensuring the accuracy of DFT results. nih.gov

A key application of computational chemistry is to assess the feasibility of proposed synthetic routes to highly reactive molecules like this compound. One potential pathway is the biocatalytic epoxidation of naphthalene. acs.org Computational methods can model the interaction of the naphthalene substrate with the active site of an enzyme, such as a cytochrome P450 or a fungal peroxygenase, to predict the likelihood and stereoselectivity of epoxide formation. nih.govresearchgate.net

By calculating the complete energetic profile, from reactants through transition states to products, chemists can understand the thermodynamics and kinetics of a reaction. For the acid-catalyzed aromatization of naphthalene 1,2-oxide, the reaction enthalpy was measured and calculated to be highly exothermic. nih.gov A good correlation was found between the experimentally measured free energy of activation and the calculated enthalpy of carbocation formation, demonstrating the predictive power of these models. nih.gov Such calculations can screen potential precursors and reaction conditions, saving significant experimental effort.

Table 2: Energetic Data for Reactions of Naphthalene Derivatives
ReactionCompoundMethodParameterValue
Acid-Catalyzed AromatizationNaphthalene 1,2-OxideMicrocalorimetry (Exp.)ΔH-51.3 ± 1.7 kcal/mol
Formation of 9,10-dihydronaphthalenefrom cyclopentadienyl (B1206354) recombinationAb initio/RRKMHighest Energy Barrier70.3 kcal/mol
H₂ loss from 9,10-dihydronaphthaleneto form NaphthaleneAb initio/RRKMEnergy Barrier77.7 kcal/mol

Conformational Analysis and Stereochemical Prediction through Molecular Simulations

While the core naphthalene structure is planar, the addition of the oxirene ring in this compound introduces non-planarity and the possibility of stereoisomers. The oxirene ring can be formed on either face of the naphthalene plane, leading to enantiomers.

Molecular simulations, including conformational searches using molecular mechanics or DFT, can predict the most stable three-dimensional structure. For related peri-bridged naphthalene compounds, computational methods have been used to determine the ground state molecular structure. researchgate.net For this compound, these calculations would determine the precise bond lengths, bond angles, and dihedral angles that define its geometry. This information is crucial for understanding how the molecule might interact with other reagents or fit into the active site of an enzyme. Furthermore, in reactions where this compound is an intermediate, computational modeling can predict the stereochemical outcome of subsequent steps, such as nucleophilic attack, which typically occurs from the face opposite the epoxide ring (anti-attack).

Theoretical Prediction of Spectroscopic Signatures and Validation with Experimental Data

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which can aid in the identification of transient species in complex reaction mixtures. By calculating properties like vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis), a theoretical "fingerprint" of this compound can be generated.

DFT calculations have been successfully used to predict the IR, Raman, and UV-Vis spectra of protonated naphthalene isomers. sid.ir For this compound, theorists would expect to find characteristic vibrational modes associated with the strained oxirene ring, such as C-O and C-C stretching frequencies, which would be distinct from those of naphthalene or its other derivatives. Similarly, time-dependent DFT (TD-DFT) can predict the electronic absorption spectrum. The disruption of the aromatic system is expected to cause a shift in the absorption maxima compared to naphthalene. These theoretical spectra can then be compared with experimental data. For example, the formation of the isomeric naphthalene-1,2-epoxide in biocatalytic reactions was monitored experimentally by its characteristic absorption band at 266 nm, a finding that can be validated by TD-DFT calculations. acs.orgnih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 3h Naphtho 1,8a B Oxirene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering a wealth of information about the molecular framework. longdom.org For derivatives of 3H-Naphtho[1,8a-b]oxirene, both one-dimensional and two-dimensional NMR techniques are indispensable.

One-Dimensional NMR (¹H and ¹³C) Applications

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms within a molecule, respectively. researchgate.net In the analysis of naphtho[1,8a-b]oxirene derivatives, these techniques are crucial for identifying the number and types of protons and carbons. For instance, in related naphtho-[1,8-cd]-pyran-1-one structures, the chemical shifts in ¹H NMR can reveal the presence of specific protons, such as those in a methoxy (B1213986) group. mdpi.com Similarly, ¹³C NMR is effective in identifying carbonyl carbons and other carbon environments within the molecule. researchgate.net

The following table provides an example of typical chemical shift ranges for key functional groups relevant to the analysis of such compounds.

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Alkane C-H0.5 - 2.05 - 40
Alkene C-H4.5 - 6.5100 - 150
Aromatic C-H6.5 - 8.5110 - 160
Epoxide C-H2.5 - 3.540 - 60
Carbonyl (C=O)N/A160 - 220

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Analysis

To unravel the intricate network of atomic connections and determine the three-dimensional arrangement of atoms, two-dimensional (2D) NMR techniques are employed. longdom.org Methods like Correlation Spectroscopy (COSY) are instrumental in establishing proton-proton (¹H-¹H) connectivities, revealing which protons are coupled to each other. longdom.orgwiley.com This information is vital for piecing together the carbon skeleton.

For determining the stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) is often utilized. This technique identifies protons that are close in space, providing crucial data for assigning relative stereochemistry at chiral centers, such as those on the oxirene (B85696) ring of this compound. Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate proton and carbon signals, confirming the complete structural assignment by linking protons to their directly attached carbons and to more distant carbons, respectively. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. fiveable.meazolifesciences.com Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the unambiguous determination of a molecule's elemental formula. libretexts.org This high level of accuracy is critical for distinguishing between compounds that have the same nominal mass but different chemical formulas. nih.gov

In the analysis of this compound, HRMS would provide the exact mass, confirming its molecular formula of C₁₀H₈O. Analysis of the fragmentation pattern in the mass spectrum can also yield valuable structural information by showing how the molecule breaks apart, which can help to confirm the connectivity of the atoms. researchgate.net

Ionization TechniqueInformation Obtained
Electrospray Ionization (ESI)Provides molecular weight of polar compounds. azolifesciences.com
Matrix-Assisted Laser Desorption/Ionization (MALDI)Suitable for non-volatile and large molecules. azolifesciences.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. msu.edu The technique works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies. scispace.com These absorption bands are characteristic of the bonds present in the molecule. openstax.org

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the C-H bonds of the naphthalene (B1677914) ring and the C-O-C stretching of the oxirene (epoxide) ring. The absence of a strong, broad absorption in the 3200-3600 cm⁻¹ region would indicate the absence of a hydroxyl (-OH) group, while the absence of a strong absorption around 1700 cm⁻¹ would rule out the presence of a carbonyl (C=O) group. openstax.orgpressbooks.pub

Functional GroupCharacteristic IR Absorption (cm⁻¹)
Aromatic C-H stretch3000 - 3100 libretexts.org
Alkane C-H stretch2850 - 2960 pressbooks.pub
C=C stretch (aromatic)1400 - 1600 libretexts.org
C-O-C stretch (epoxide)1250 (asymmetric), 820-950 (symmetric)

X-ray Crystallography for Definitive Solid-State Structural Determination of Related Systems and Derivatives

While obtaining a suitable single crystal of the parent this compound might be challenging, X-ray crystallography provides the most definitive structural information for solid-state compounds. unimelb.edu.au This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of a molecule in its crystalline form.

The crystal structures of related naphthalene derivatives have been successfully determined using this method. eurjchem.comresearchgate.netmdpi.com Such studies provide invaluable reference data for understanding the structural features of the naphtho-oxirene system. For instance, analysis of a naphthalene derivative revealed a nearly planar naphthalene system. researchgate.netmdpi.com The data obtained from X-ray crystallography, including unit cell parameters and hydrogen bonding interactions, offers a complete and unambiguous picture of the molecule's three-dimensional structure. eurjchem.comresearchgate.net

Exploration of Derivatives and Analogues Within the 3h Naphtho 1,8a B Oxirene Family

Synthesis and Detailed Characterization of Substituted Naphtho[1,8a-b]oxirenes

While specific literature on the synthesis of substituted 3H-Naphtho[1,8a-b]oxirenes is not extensively documented, their preparation can be inferred from general methods for the epoxidation of naphthalenes. A plausible route involves the electrophilic cyclization of appropriately substituted propargylic alcohols derived from arenes. nih.gov The use of reagents like m-chloroperbenzoic acid (m-CPBA) is a common method for the epoxidation of alkenes and could be applied to a suitable naphthalene (B1677914) precursor to form the oxirane ring.

The synthesis of substituted naphthalenes as starting materials can be achieved through various methodologies, including Dieckmann-type cyclization reactions to create the naphthalene skeleton. nih.govresearchgate.net The introduction of substituents onto the naphthalene ring can be accomplished through electrophilic aromatic substitution reactions, though these often lead to mixtures of isomers. nih.govresearchgate.net More controlled, regioselective syntheses have been developed to overcome this challenge. nih.gov

Characterization of these substituted naphtho-oxirenes would rely on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for elucidating the stereochemistry of the oxirane ring and the positions of the substituents on the naphthalene core. Infrared (IR) spectroscopy would confirm the presence of the characteristic C-O-C stretching frequencies of the epoxide ring. Mass spectrometry would be used to determine the molecular weight and fragmentation patterns. For crystalline derivatives, X-ray diffraction would provide unambiguous structural confirmation.

Spirocyclic Oxirane Systems Derived from Naphthalene Cores

Spirocyclic compounds containing an oxirane ring fused to a naphthalene system represent a significant class of derivatives. These compounds are of interest due to their unique three-dimensional structures and potential applications in medicinal chemistry and materials science. The synthesis of these spiro-oxiranes often involves the epoxidation of an exocyclic double bond on a partially hydrogenated naphthalene ring system.

One example is 3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane], which can be synthesized from 1-naphthol (B170400) through a reaction with an epoxidizing agent like m-chloroperbenzoic acid. Another approach involves the palladium-catalyzed cascade reaction of N-(2-halophenyl)-2-(naphthalen-1-yl)acrylamides with aryl iodides to form aryl-substituted spirocyclic oxindoles, where a spiro-center is created on the naphthalene backbone. bohrium.com

The reactivity of these spirocyclic oxiranes is dominated by the strained epoxide ring, which can undergo nucleophilic ring-opening reactions. This reactivity makes them valuable intermediates in the synthesis of more complex molecules.

Spirocyclic Oxirane System Precursor Synthetic Method Reference(s)
3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]1-NaphtholEpoxidation
Aryl-substituted spirocyclic oxindolesN-(2-halophenyl)-2-(naphthalen-1-yl)acrylamidesPalladium-catalyzed cascade reaction bohrium.com
Spiro[naphtho[2,3-b]furan-5(2H),2a(2)-oxiran]-2-oneNaphtho[2,3-b]furan derivativeNot specified ontosight.ai
Spiro naphthoxazine dimers2-Acetyl-1-naphthol or 1-acetyl-2-naphthol hydrazonesCyclization with triphosgene researchgate.net

This table provides examples of spirocyclic systems derived from naphthalene cores, some of which contain an oxirane ring.

Comparative Studies with Other Peri-Annulated Heterocyclic Systems (e.g., Naphth[1,8-bc]oxete)

The peri-positions (1 and 8) of the naphthalene skeleton offer a unique template for the construction of fused heterocyclic rings. wikipedia.org These peri-annulated systems exhibit distinct chemical and physical properties due to the geometric constraints imposed by the naphthalene core. wikipedia.org A comparative study of 3H-Naphtho[1,8a-b]oxirene with other peri-annulated heterocycles, such as the four-membered Naphth[1,8-bc]oxete, reveals significant differences. researchgate.net

The three-membered oxirene (B85696) ring in this compound is inherently more strained than the four-membered oxete ring in Naphth[1,8-bc]oxete. This increased ring strain makes the oxirene more susceptible to ring-opening reactions. In contrast, four-membered peri-annulated heterocycles like Naphth[1,8-bc]oxete are known to be relatively stable. researchgate.net

Other examples of peri-annulated heterocyclic systems include those with nitrogen, sulfur, boron, and silicon as heteroatoms. researchgate.net For instance, Naphth[1,8-bc]azete (with nitrogen) and Naphtho[1,8-bc]thiete (with sulfur) have also been synthesized and studied. researchgate.net Comparative studies often focus on their relative thermodynamic stabilities, spectroscopic properties, and reactivity towards electrophiles and nucleophiles. researchgate.net

Peri-Annulated System Heteroatom(s) Ring Size Key Features Reference(s)
This compoundOxygen3High ring strain, reactiveInferred
Naphth[1,8-bc]oxeteOxygen4Stable four-membered ether researchgate.net
Naphth[1,8-bc]azeteNitrogen4Nitrogen-containing four-membered ring researchgate.net
Naphtho[1,8-bc]thieteSulfur4Sulfur-containing four-membered ring researchgate.net
Naphtho[1,8-cd]-1,2-dithiole 1-oxideSulfur, Oxygen5Chiral sulfur-containing heterocycle researchgate.net
2H-Naphtho[1,8-bc]thiophene 1-oxideSulfur, Oxygen5Chiral sulfoxide researchgate.net

This table compares this compound with other representative peri-annulated heterocyclic systems based on naphthalene.

Identification and Synthetic Relevance of Oxirane-Containing Motifs in Complex Natural Product Scaffolds

Naphthalene derivatives are found in a wide variety of natural products, many of which exhibit significant biological activities. lifechemicals.com These natural products include compounds with naphthyl ketone, naphtho-γ-pyrone, and naphthoquinone structures. nih.govresearchgate.net While natural products containing a direct this compound core are not commonly reported, the oxirane motif is a crucial reactive intermediate in the synthesis of complex molecules, including those with a naphthalene scaffold.

The synthetic relevance of oxirane-containing motifs lies in their ability to be stereoselectively transformed into a variety of functional groups. For example, the ring-opening of an epoxide can lead to the formation of diols, amino alcohols, and other difunctionalized compounds, which are valuable building blocks in the total synthesis of natural products.

The synthesis of complex natural products often relies on retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. rsc.org In this context, an oxirane can be a key strategic element, allowing for the controlled introduction of stereocenters and functional groups. The development of new synthetic methods to access naphthalene-derived compounds is an active area of research, driven by the desire to synthesize natural products and their analogues for medicinal studies. chemistryviews.org The combination of synthetic biology and synthetic chemistry is also emerging as a powerful tool for generating "unnatural" products and analogues of natural products. rsc.org

Q & A

Q. What are the recommended methods for synthesizing 3H-Naphtho[1,8a-b]oxirene in laboratory settings?

Synthesis involves low-temperature matrices (e.g., methanol-acetaldehyde ices at ~5 K) and energetic processing (e.g., UV photolysis or thermal sublimation). The compound is stabilized via resonant vibrational energy transfer to the matrix, such as methanol’s hydroxyl stretching modes. Detection in the gas phase requires isomer-selective soft photoionization coupled with reflectron time-of-flight mass spectrometry (ReTOF-MS) .

Q. How is computational modeling applied to study the stability of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B97-2 or PBE0) incorporating exact exchange terms is critical for predicting stability. Basis sets with gradient corrections and electron correlation treatments (e.g., CCSD(T) with triple excitations) improve accuracy. For example, CCSD(T)/p-eq basis sets predict oxirene as a local minimum with a ring-opening vibrational frequency of 139–163 cm⁻¹ .

Q. What experimental techniques are used to characterize the electronic structure of this compound?

Matrix-isolation infrared (IR) spectroscopy and gas-phase photoionization mass spectrometry are primary methods. Resonant energy transfer in methanol matrices enhances stabilization, while soft photoionization minimizes fragmentation during gas-phase detection .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental observations of this compound’s stability be resolved?

Contradictions arise from basis set limitations and electron correlation treatments. For instance:

  • Basis Set Effects : Inclusion of f-type orbitals on carbon/oxygen increases curvature in ring-opening distortions.
  • Correlation Methods : CCSD(T) with triple excitations reduces stability predictions compared to DFT. Resolution requires benchmarking against high-level ab initio calculations and experimental sublimation lifetimes (>8 μs in gas phase) .

Table 1 : Comparison of Computational Methods for Stability Analysis

MethodBasis SetKey FindingReference
B97-2/PBE0Hybrid functionalsPredicts oxirene as local minimum
CCSD(T)p-eq + f functionsStability confirmed via harmonic analysis
Experimental (ReTOF)N/AGas-phase lifetime >8 μs

Q. What strategies mitigate the photolability of this compound during synthesis?

UV photolysis experiments show rapid degradation. To minimize this:

  • Use cryogenic matrices (e.g., methanol at 5 K) to quench vibrational excitations.
  • Optimize resonant energy transfer by matching matrix vibrational frequencies (e.g., methanol’s O-H bending at ~1300 cm⁻¹) with oxirene’s modes .

Q. How is this compound’s antiaromaticity evaluated experimentally and theoretically?

  • Theoretical : Hückel 4π antiaromaticity is assessed via nucleus-independent chemical shift (NICS) calculations and electron localization function (ELF) analysis.
  • Experimental : UV-Vis spectroscopy detects absorption bands linked to antiaromatic transitions (e.g., ~300 nm) .

Q. What are the toxicological considerations for handling this compound in laboratory settings?

While direct toxicity data are limited, structurally related naphthalenes (e.g., methylnaphthalenes) exhibit acute toxicity via inhalation/skin contact (OSHA Category 4). Recommended precautions:

  • Use fume hoods and personal protective equipment (PPE).
  • Avoid environmental release due to persistence in aquatic systems (EC50 for Daphnia: ~1.8 mg/L) .

Methodological Guidance

Q. How to design experiments for studying this compound in interstellar analog environments?

Simulate cold molecular clouds (e.g., Sagittarius B2) by:

  • Co-depositing precursors (acetaldehyde/methanol) at 5 K.
  • Monitoring sublimation kinetics using Maxwell-Boltzmann distributions (average velocity: 254 m/s at 129 K) .

Q. What synthetic routes enable derivatization of this compound for medicinal chemistry applications?

Boron-containing derivatives (e.g., 3H-naphtho[1,2-e]oxaborinines) are synthesized via:

  • Nucleophilic substitution with propargyl bromide in DMF/K₂CO₃.
  • Characterization via ¹H/¹³C NMR and HRMS (e.g., m/z 302.38 for C24H14 derivatives) .

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